molecular formula C10H8BrF3O B8149478 2-Bromo-1-(2,2,2-trifluoroethoxy)-3-vinylbenzene

2-Bromo-1-(2,2,2-trifluoroethoxy)-3-vinylbenzene

Cat. No.: B8149478
M. Wt: 281.07 g/mol
InChI Key: ICNHWYBCYXILML-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,2,2-trifluoroethoxy)-3-vinylbenzene is an organic compound that features a bromine atom, a trifluoroethoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,2,2-trifluoroethoxy)-3-vinylbenzene typically involves the following steps:

    Trifluoroethoxylation: The trifluoroethoxy group can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a suitable leaving group.

    Vinylation: The vinyl group can be introduced through a Heck reaction, where the brominated benzene derivative reacts with an alkene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,2,2-trifluoroethoxy)-3-vinylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

2-Bromo-1-(2,2,2-trifluoroethoxy)-3-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2,2-trifluoroethoxy)-3-vinylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(trifluoromethoxy)benzene
  • (1-Bromo-2,2,2-trifluoroethyl)benzene
  • 2-Bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzene

Uniqueness

2-Bromo-1-(2,2,2-trifluoroethoxy)-3-vinylbenzene is unique due to the presence of both a trifluoroethoxy group and a vinyl group on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

2-bromo-1-ethenyl-3-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c1-2-7-4-3-5-8(9(7)11)15-6-10(12,13)14/h2-5H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNHWYBCYXILML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)OCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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